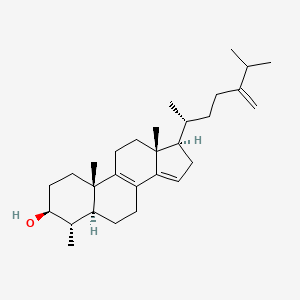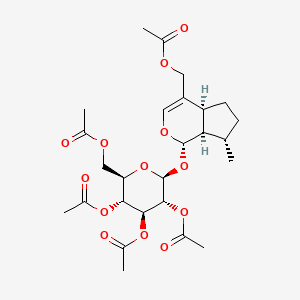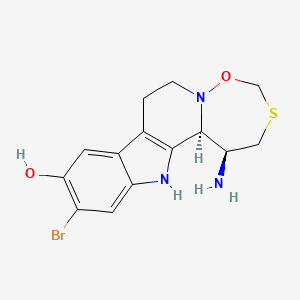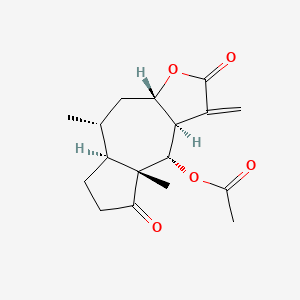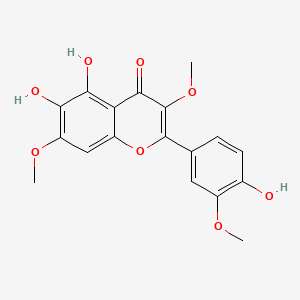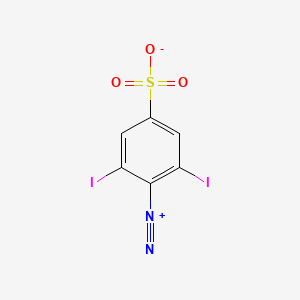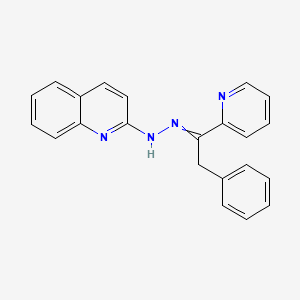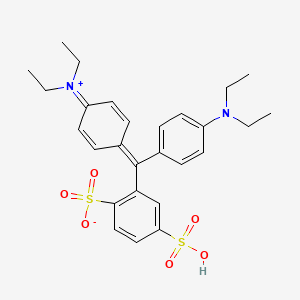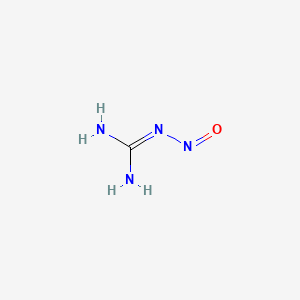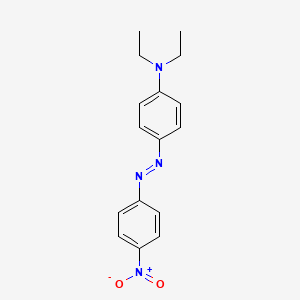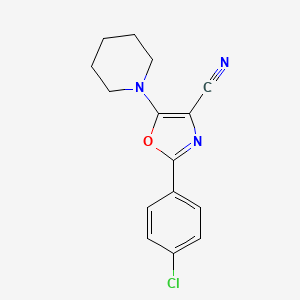
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
Compounds similar to 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antifungal activities. For example, a study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile and related compounds, which were screened for antifungal activity (Ibrahim et al., 2008).
Dopamine Receptor Ligands
Research indicates the potential of related compounds as ligands for human dopamine receptors. A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting the importance of the 4-chlorophenyl and 4-substituted piperidine groups in the molecule (Rowley et al., 1997).
Drug Candidates for Type II Diabetes
Compounds containing the 4-chlorophenyl and piperidinyl groups have been synthesized and evaluated for their potential as drug candidates for type II diabetes. A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol, and found them to be potent inhibitors of the α-glucosidase enzyme, suggesting potential use in type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Synthesis of Fused Heterobicyclic Systems
Another study focused on synthesizing fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, starting from compounds similar to the given chemical. These compounds were evaluated for their antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Abdel-Monem, 2004).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds with the 4-chlorophenyl group, indicated potential antimicrobial applications. The synthesized compounds were screened for their effectiveness against various microorganisms (Bektaş et al., 2007).
EGFR Inhibitors in Cancer Treatment
Derivatives of benzimidazole, including those with the 4-chlorophenyl group, were studied for their potential as EGFR inhibitors in cancer treatment. The study involved molecular docking and density functional theory analyses to investigate the anti-cancer properties of these compounds (Karayel, 2021).
Spectroscopic and Structural Analyses
Research on spectroscopic and structural analyses of compounds similar to the given chemical, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, has been conducted. These studies provide insights into the molecular structure and properties of such compounds, which can be relevant for their application in various fields of research (Wazzan et al., 2016).
Propiedades
Nombre del producto |
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile |
|---|---|
Fórmula molecular |
C15H14ClN3O |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2 |
Clave InChI |
WQKOIGIXISYXPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



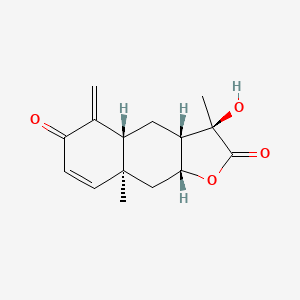
![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
